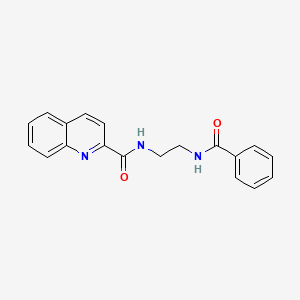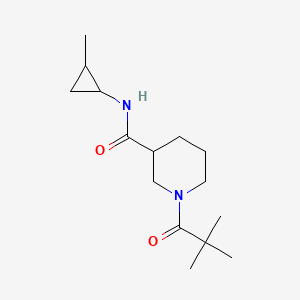![molecular formula C20H25N3O B7561950 Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of alkaloids and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is not fully understood. However, it has been reported to act on various targets in the body, including dopamine receptors, sigma receptors, and voltage-gated sodium channels. It has been suggested that its anticancer effects are due to its ability to induce apoptosis in tumor cells. Its antipsychotic effects are thought to be mediated through its high affinity for dopamine receptors. Its analgesic effects are believed to be due to its ability to block voltage-gated sodium channels.
Biochemical and Physiological Effects:
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to inhibit the growth of tumor cells and induce apoptosis. In antipsychotic research, it has been shown to improve cognitive function and reduce psychotic symptoms. In analgesic research, it has been reported to have potent analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is its potential therapeutic applications. It has been shown to have anticancer, antipsychotic, and analgesic properties. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone. One direction is to investigate its potential therapeutic applications further, particularly in cancer, antipsychotic, and analgesic research. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, research can be done to improve its solubility in water, which can make it more accessible for use in experiments. Finally, future research can explore the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a chemical compound that has shown potential therapeutic applications in cancer, antipsychotic, and analgesic research. It has been synthesized using various methods and has been shown to act on various targets in the body. While it has limitations, such as limited solubility in water, further research can be done to explore its potential therapeutic applications, mechanism of action, and safety for use in humans.
Méthodes De Synthèse
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-(piperidin-1-ylmethyl)pyrrolidine and isatoic anhydride in the presence of a base. Another method involves the reaction between 2-(piperidin-1-ylmethyl)pyrrolidine and isatoic anhydride in the presence of a palladium catalyst. Both methods have been reported to yield good results.
Applications De Recherche Scientifique
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antipsychotic, and analgesic properties. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In antipsychotic research, it has been reported to have a high affinity for dopamine receptors and to exhibit antipsychotic effects. In analgesic research, it has been shown to have potent analgesic effects in animal models.
Propriétés
IUPAC Name |
isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(19-18-9-3-2-7-16(18)10-11-21-19)23-14-6-8-17(23)15-22-12-4-1-5-13-22/h2-3,7,9-11,17H,1,4-6,8,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCXCUHVHPMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)